2-Methyl-3-nitrobenzenesulfonyl chloride
Overview
Description
2-Methyl-3-nitrobenzenesulfonyl chloride is an aromatic sulfonyl chloride compound with the molecular formula C7H6ClNO4S and a molecular weight of 235.64 g/mol . It is characterized by the presence of a methyl group at the second position, a nitro group at the third position, and a sulfonyl chloride group attached to a benzene ring . This compound is primarily used in scientific research, particularly in the field of proteomics .
Mechanism of Action
Target of Action
It’s known that sulfonyl chloride compounds typically react with amines, alcohols, and phenols .
Mode of Action
2-Methyl-3-nitrobenzenesulfonyl chloride is likely to undergo electrophilic aromatic substitution . In this process, the compound acts as an electrophile, reacting with the pi electrons of an aromatic system. This reaction involves two steps:
- Step 1 (Slow) : The pi electrons in the aromatic system attack the electrophile, forming an arenium ion .
- Step 2 (Fast) : A base attacks the hydrogen atom attached to the carbon bearing the positive charge, reforming the aromatic system .
Biochemical Pathways
Result of Action
It’s known that the compound is hazardous and can cause severe skin burns and eye damage .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound reacts violently with water, releasing toxic gases . Therefore, it should be handled and stored carefully to prevent exposure to moisture .
, much remains to be learned about its specific targets, mode of action, and effects
Disclaimer: This information is based on the current knowledge and understanding of the compound. It’s important to handle and use it with caution due to its hazardous nature . Always refer to the appropriate safety data sheets and guidelines when handling this compound.
Biochemical Analysis
Biochemical Properties
2-Methyl-3-nitrobenzenesulfonyl chloride plays a significant role in various biochemical reactions. It is known to interact with enzymes, proteins, and other biomolecules. For instance, it is used in the preparation of acyl-2-aminobenzimidazole analogs and other compounds . The interactions of this compound with these biomolecules often involve nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by a nucleophile .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound is known to cause burns to eyes, skin, and mucous membranes, indicating its potential to disrupt cellular integrity . Additionally, it may interfere with cellular signaling pathways by modifying proteins and enzymes involved in these processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can form covalent bonds with nucleophilic sites on biomolecules, leading to enzyme inhibition or activation . The compound’s sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions, resulting in the modification of proteins and other biomolecules . These modifications can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored at room temperature, but it can degrade under certain conditions . Long-term exposure to the compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including potential cytotoxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant toxicity . Studies have shown that high doses of the compound can cause severe skin burns and eye damage, indicating its potential for adverse effects at elevated concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites . The compound’s sulfonyl chloride group can be hydrolyzed, leading to the formation of sulfonic acids and other derivatives . These metabolic transformations can affect the overall metabolic flux and levels of specific metabolites within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution within tissues can influence its localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-nitrobenzenesulfonyl chloride typically involves the nitration of 2-methylbenzenesulfonyl chloride. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
C7H7SO2Cl+HNO3→C7H6ClNO4S+H2O
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-nitrobenzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Electrophilic Aromatic Substitution: The methyl and nitro groups influence the reactivity of the benzene ring towards electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (R-NH2) are commonly used.
Electrophilic Aromatic Substitution: Electrophiles such as bromine (Br2) in the presence of a Lewis acid catalyst (e.g., FeBr3) are used for bromination reactions.
Major Products Formed
Sulfonamide Derivatives: Formed from nucleophilic substitution reactions.
Amino Derivatives: Formed from the reduction of the nitro group.
Brominated Derivatives: Formed from electrophilic aromatic substitution reactions.
Scientific Research Applications
2-Methyl-3-nitrobenzenesulfonyl chloride is widely used in scientific research, particularly in the following areas:
Proteomics: It is used for protein modification and affinity chromatography.
Organic Synthesis: It serves as a sulfonylating agent in the synthesis of various organic compounds.
Medicinal Chemistry: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of functional materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
3-Nitrobenzenesulfonyl chloride: Similar structure but lacks the methyl group at the second position.
2-Nitrobenzenesulfonyl chloride: Similar structure but lacks the methyl group and has the nitro group at the second position.
Uniqueness
2-Methyl-3-nitrobenzenesulfonyl chloride is unique due to the presence of both a methyl group and a nitro group on the benzene ring. This combination of substituents influences its reactivity and makes it a valuable compound in various chemical reactions and research applications .
Properties
IUPAC Name |
2-methyl-3-nitrobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO4S/c1-5-6(9(10)11)3-2-4-7(5)14(8,12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIRQSKPXILWAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1S(=O)(=O)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588145 | |
Record name | 2-Methyl-3-nitrobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56682-04-3 | |
Record name | 2-Methyl-3-nitrobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-3-nitrobenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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